molecular formula C8H8Na2O5 B106541 Endothall CAS No. 145-73-3

Endothall

Cat. No.: B106541
CAS No.: 145-73-3
M. Wt: 230.13 g/mol
InChI Key: XRHVZWWRFMCBAZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium norcantharidin is a synthetic derivative of cantharidin, a compound originally isolated from the blister beetle. It is known for its potential anticancer properties and is used in various scientific research applications. Sodium norcantharidin is a demethylated form of cantharidin, which enhances its solubility and reduces its toxicity compared to the parent compound .

Mechanism of Action

Target of Action

Endothall primarily targets protein phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes, including cell growth, division, and development .

Mode of Action

This compound acts as a selective contact herbicide . It inhibits protein synthesis and retards lipid metabolism . According to some studies, this compound lowers messenger ribonucleic acid (mRNA) levels, affecting protein synthesis .

Biochemical Pathways

This compound affects several biochemical pathways in plants. It inhibits protein synthesis and lipid metabolism, leading to disruption of cellular processes . It also inhibits the activity of PP2A, a key enzyme involved in many cellular processes .

Pharmacokinetics

This compound exhibits a relatively short persistence time in the aquatic environment, usually undergoing complete degradation by microbial action in 30-60 days . Very little information exists regarding the pharmacokinetics of this compound in mammals .

Result of Action

The action of this compound results in cellular breakdown of plants within 2-5 days . Symptoms of plant damage, including defoliation and brown, shriveled tissues, become apparent within a week of herbicide application . In animal studies, this compound toxicity ranges from dermal and eye irritation, respiratory failure, and hemorrhaging of the gastrointestinal tract upon exposure to high concentrations for a short period of time to effects on the liver and kidney upon longer-term exposure .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. For instance, degradation of this compound begins after a lag phase of 5-11 days and is almost complete by 14 days . Onset of degradation occurs 2-4 days sooner when the microbial population is previously exposed to this compound . The presence and characteristics of sediment are of key importance in the degradation of this compound in an aquatic environment .

Biochemical Analysis

Biochemical Properties

Endothall interacts with various enzymes and proteins in biochemical reactions. It is often used in the control of aquatic weeds and algae

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium norcantharidin is synthesized from cantharidin through a demethylation process. The synthesis involves the following steps:

    Demethylation of Cantharidin: Cantharidin is treated with a strong base, such as sodium hydroxide, to remove the methyl groups, resulting in norcantharidin.

    Formation of Sodium Salt: Norcantharidin is then reacted with sodium hydroxide to form sodium norcantharidin.

Industrial Production Methods: The industrial production of sodium norcantharidin follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium norcantharidin undergoes various chemical reactions, including:

    Oxidation: Sodium norcantharidin can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: Sodium norcantharidin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sodium norcantharidin .

Scientific Research Applications

Sodium norcantharidin has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: Sodium norcantharidin is studied for its effects on cellular processes, including cell proliferation and apoptosis.

    Medicine: It is investigated for its potential anticancer properties and is used in preclinical and clinical studies for cancer treatment.

    Industry: Sodium norcantharidin is used in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

    Cantharidin: The parent compound from which sodium norcantharidin is derived. It is more toxic and less soluble than sodium norcantharidin.

    Disodium Cantharidinate: Another derivative of cantharidin with similar properties but different solubility and toxicity profiles.

    Sodium Demethylcantharidate: A related compound with similar anticancer properties but different chemical structure.

Uniqueness of Sodium Norcantharidin: Sodium norcantharidin is unique due to its enhanced solubility and reduced toxicity compared to cantharidin. It retains the anticancer properties of cantharidin while minimizing the adverse effects, making it a more suitable candidate for therapeutic applications .

Properties

IUPAC Name

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVZWWRFMCBAZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041899
Record name Disodium endothal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS]
Record name Pancrelipase
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16360
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

53608-75-6, 129-67-9
Record name Pancrelipase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium endothal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pancrelipase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Endothal-sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Endothall
Reactant of Route 2
Endothall
Reactant of Route 3
Endothall
Reactant of Route 4
Endothall
Reactant of Route 5
Endothall
Reactant of Route 6
Endothall

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.